2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropoxy group, an aminomethyl group, and an isonicotinamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide typically involves multiple steps, starting with the preparation of the isonicotinamide backbone. One common method involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with methylamine to produce N-methylisonicotinamide. The cyclopropoxy group can be introduced through a cyclopropanation reaction, and the aminomethyl group can be added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the cyclopropoxy group may enhance the compound’s binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Shares the aminomethyl group but lacks the cyclopropoxy and isonicotinamide components.
Cyclopropanamine: Contains the cyclopropyl group but differs in the rest of the structure.
N-methylisonicotinamide: Similar backbone but without the aminomethyl and cyclopropoxy groups.
Uniqueness
2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropyloxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)8-4-5-14-9(6-12)10(8)16-7-2-3-7/h4-5,7H,2-3,6,12H2,1H3,(H,13,15) |
InChI Key |
LPIKHRSGIRSPIX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.